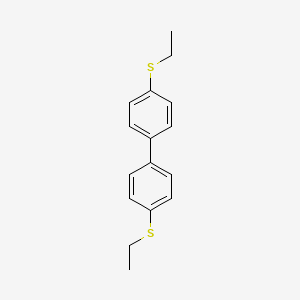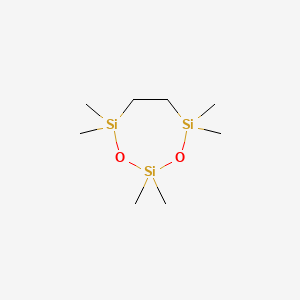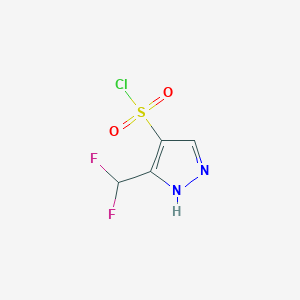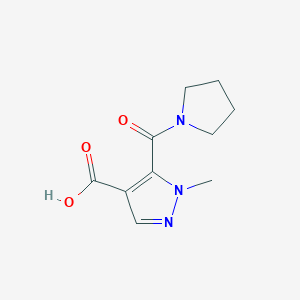
N-(1-Benzylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-4-nitro-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Benzylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-4-nitro-benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzylcarbamoyl group, a fluoro-phenyl group, and a nitro-benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-4-nitro-benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Benzylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-4-nitro-benzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The fluoro-phenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the fluoro-phenyl ring.
Aplicaciones Científicas De Investigación
N-(1-Benzylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-4-nitro-benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1-Benzylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-4-nitro-benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the fluoro-phenyl group can enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-Benzylcarbamoyl-2-phenyl-vinyl)-4-nitro-benzamide: Lacks the fluoro group, which may affect its reactivity and binding properties.
N-(1-Benzylcarbamoyl-2-(2-chloro-phenyl)-vinyl)-4-nitro-benzamide: Contains a chloro group instead of a fluoro group, leading to different chemical and biological properties.
Uniqueness
N-(1-Benzylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-4-nitro-benzamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological interactions. The fluoro group can enhance the compound’s stability and binding affinity, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C23H18FN3O4 |
|---|---|
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
N-[(E)-3-(benzylamino)-1-(2-fluorophenyl)-3-oxoprop-1-en-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C23H18FN3O4/c24-20-9-5-4-8-18(20)14-21(23(29)25-15-16-6-2-1-3-7-16)26-22(28)17-10-12-19(13-11-17)27(30)31/h1-14H,15H2,(H,25,29)(H,26,28)/b21-14+ |
Clave InChI |
SMZBGMJCXCHJBW-KGENOOAVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CC=C2F)/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2F)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide](/img/structure/B11713080.png)
![Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate](/img/structure/B11713083.png)

![2-hydroxy-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11713091.png)
![2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11713099.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(2-hydroxynaphthalen-1-yl)methylidene]amino}benzene-1-sulfonamide](/img/structure/B11713111.png)
![4-chloro-N-{(E)-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylidene}aniline](/img/structure/B11713112.png)

![N'-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B11713133.png)
![1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B11713137.png)
